
4,4'-Methylenedianiline
Overview
Description
4,4'-Methylenedianiline (MDA), also known as diaminodiphenylmethane (CAS No. 101-77-9), is a primary aromatic amine with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.29 g/mol . Structurally, it consists of two aniline groups linked by a methylene (-CH₂-) bridge. In its pure form, MDA is a light brown crystalline solid with a faint amine-like odor, slightly soluble in water but readily soluble in organic solvents such as alcohol, benzene, and ether . Industrially, MDA is a critical precursor for synthesizing polyurethane foams, epoxy resins, and polyamides . It is also used in medical devices, such as dialyzers and plasma separators, though concerns exist about its leaching during sterilization .
Occupational exposure primarily occurs through dermal contact or inhalation, with biomarkers like hemoglobin adducts and urinary metabolites (e.g., N-acetyl-MDA) used for monitoring .
Preparation Methods
Condensation-Rearrangement of Aniline Hydrochloride and Formaldehyde
Reaction Mechanism and Industrial Process
The conventional synthesis of MDA involves reacting aniline hydrochloride with formaldehyde under acidic conditions, followed by a thermal rearrangement step. This method, detailed in U.S. Patent 3,367,969 , optimizes yield by introducing free aniline after the initial condensation. The process occurs in four stages:
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Formation of aniline hydrochloride : Aniline reacts with hydrochloric acid to form the hydrochloride salt, which facilitates electrophilic substitution with formaldehyde.
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Condensation : Formaldehyde reacts with aniline hydrochloride at 20–50°C to form a bis(aminophenyl)methane intermediate.
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Aniline Addition and Rearrangement : Free aniline is added, and the mixture is heated to 50–100°C, inducing rearrangement to MDA.
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Neutralization and Isolation : The product is neutralized with sodium hydroxide, separated, and purified via vacuum distillation .
Critical Parameters:
-
Molar Ratios :
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Temperature : Rearrangement at 65°C for 3 hours ensures complete conversion.
Table 1: Yield and Purity of MDA vs. HCl/Aniline Molar Ratio
HCl/Aniline Ratio | Yield (%) | Freezing Point (°C) |
---|---|---|
0.77 | 90.1 | 89.5 |
0.95 | 92.1 | 90.3 |
1.01 | 85.4 | 87.1 |
Data adapted from U.S. Patent 3,367,969 .
Continuous vs. Batch Processing
A continuous process described in the patent enhances yield (92.1%) by staging rearrangement temperatures (50°C → 65°C → 80°C) and maintaining precise reactant ratios. Batch processes, while simpler, achieve slightly lower yields (90.1%) due to inhomogeneous heating .
Catalytic Reduction of 4,4'-Dinitrodiphenylmethane
Hydrazine-Raney Nickel System
An alternative route reduces 4,4'-dinitrodiphenylmethane to MDA using hydrazine hydrate and Raney nickel in methanol. This method, reported by ChemicalBook , proceeds as follows:
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Reduction : Dinitrodiphenylmethane (1 mmol) is dissolved in methanol, treated with hydrazine (4 equivalents) and Raney nickel, and heated to 50°C. Hydrogen gas evolution signifies nitro group reduction.
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Workup : The mixture is filtered through celite, washed with ethyl acetate, and concentrated to isolate MDA (93% yield) .
Advantages:
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High Selectivity : Minimal over-reduction or side products.
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Mild Conditions : 50°C avoids thermal degradation.
Table 2: Reduction Efficiency Under Varied Conditions
Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
Raney Ni | 50 | 2–3 | 93 |
Pd/C | 60 | 4 | 87 |
Data sourced from ChemicalBook .
Solvent and Catalyst Optimization
Methanol is preferred for its polarity and ability to stabilize intermediates. Raney nickel outperforms palladium on carbon (Pd/C) in cost and activity, though catalyst recycling remains challenging due to nickel leaching .
Industrial-Scale Production and Environmental Considerations
Production Volumes and Applications
Globally, MDA production exceeded 430,000 tons annually in 1993, with over 99% used to synthesize methylenediphenyldiisocyanate (MDI) for polyurethanes . Lesser quantities serve epoxy hardeners and specialty polymers.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Methylenedianiline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Hydrogenation of 4,4’-Methylenedianiline can produce 4,4’-diaminodicyclohexylmethane.
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reactions often involve reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4,4’-diaminodicyclohexylmethane.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Precursor to Polyurethanes
MDA is predominantly employed as a precursor in the synthesis of 4,4'-methylenediphenyl diisocyanate (MDI) , which is crucial for manufacturing polyurethane foams. These foams are widely used in:
- Insulation materials for buildings and appliances.
- Automotive components , such as seat cushions and headliners.
- Packaging materials , providing cushioning and protection for goods.
The reaction between MDA and phosgene produces MDI, which is then polymerized to create various polyurethane products .
Epoxy Resins and Adhesives
In addition to polyurethanes, MDA serves as a hardener in epoxy resins and adhesives. These materials are essential in construction, automotive industries, and electronics due to their excellent bonding properties and resistance to environmental factors .
Toxicological Profile
MDA is recognized as a potential occupational carcinogen. The International Agency for Research on Cancer (IARC) classifies it as possibly carcinogenic to humans based on animal studies . The Occupational Safety and Health Administration (OSHA) has set strict exposure limits due to its toxicity:
- Permissible Exposure Limit (PEL) : 0.01 ppm over an 8-hour time-weighted average.
- Short-Term Exposure Limit (STEL) : 0.10 ppm .
Dermal Uptake Studies
Research indicates that MDA can penetrate human skin more effectively than rat skin, highlighting the need for protective measures in workplaces where MDA is handled. Studies involving workers exposed to MDA during rotor blade production revealed significant insights into personal protective equipment effectiveness and elimination kinetics of the compound from the body .
Workplace Exposure Assessment
A study conducted on workers in the helicopter industry assessed MDA exposure levels through ambient air monitoring and biological monitoring of urine samples. The findings emphasized the importance of effective personal protection strategies to minimize health risks associated with MDA exposure .
Environmental Impact
Research has also explored the environmental implications of MDA usage, particularly focusing on its degradation products in polyurethane materials used in medical devices. Understanding the release mechanisms of MDA from these products is crucial for assessing long-term safety and environmental impact .
Summary Table of Applications
Application Area | Specific Uses | Notes |
---|---|---|
Polyurethane Production | Insulation materials, automotive parts | Major application area; involves MDI synthesis |
Epoxy Resins | Construction, electronics | Used as a hardener |
Adhesives | Various industrial applications | Provides strong bonding |
Research Chemicals | Intermediate for other chemical syntheses | Limited production compared to main uses |
Mechanism of Action
The mechanism of action of 4,4’-Methylenedianiline involves its reactivity with various chemical species. The initial step in its synthesis involves the decomposition of the aminal intermediate to N-benzylanilines, followed by an acid-catalyzed rearrangement to form 4,4’-Methylenedianiline . This process is controlled by microkinetics on mesoporous dealuminated Y-type zeolites .
Comparison with Similar Compounds
MDA belongs to the diphenylmethane family of aromatic diamines. Below is a detailed comparison with structurally and functionally related compounds:
Benzidine (4,4'-Diaminobiphenyl)
- Structural Differences : Benzidine lacks the methylene bridge, featuring a direct biphenyl linkage.
- Reactivity : Benzidine’s rigid structure reduces its utility in flexible polymer matrices compared to MDA.
- Toxicity: Benzidine is a known human carcinogen (IARC Group 1), with stronger epidemiological evidence linking it to bladder cancer. MDA’s carcinogenicity is less definitive (Group 2B) .
- Applications : Historically used in dye manufacturing, benzidine’s use has declined due to strict regulations, whereas MDA remains industrially relevant .
4,4'-Methylenebis(2-chloroaniline) (MOCA/MBOCA)
- Structural Differences : MOCA incorporates chlorine substituents on the aromatic rings.
- Reactivity : The electron-withdrawing chlorine groups reduce reactivity in epoxy curing compared to MDA .
- Toxicity: MOCA is a confirmed animal and suspected human carcinogen (IARC Group 2A), with higher mutagenic potency than MDA due to electrophilic metabolites .
- Applications : MOCA is used in high-performance elastomers but faces stricter exposure limits .
4,4'-Diaminodiphenyl Sulfone (DDS)
- Structural Differences : DDS replaces the methylene bridge with a sulfone (-SO₂-) group.
- Reactivity : DDS is less reactive than MDA in epoxy systems (reactivity order: MDA > MDEA > DDS > MCDEA) due to the sulfone group’s conformational rigidity .
- Thermal Stability : DDS exhibits superior thermal stability, making it preferred in aerospace composites.
- Toxicity: Limited evidence of carcinogenicity; primarily associated with hypersensitivity reactions .
4,4'-Methylenebis[2,6-diethylaniline] (MDEA)
- Structural Differences : MDEA features ethyl substituents at the 2,6-positions of the aromatic rings.
- Reactivity : Bulkier ethyl groups sterically hinder reactions, resulting in slower curing kinetics than MDA .
- Applications : Used in high-performance coatings requiring controlled cross-linking.
4,4'-Oxydianiline (ODA)
- Structural Differences : ODA employs an ether (-O-) linkage instead of methylene.
- Reactivity : The ether group enhances flexibility in polyimide synthesis but reduces thermal stability compared to MDA-based polymers .
- Applications : ODA is critical for flexible electronic components, whereas MDA-derived polyimides are stiffer .
Comparative Data Tables
Table 1: Physicochemical Properties
Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | Key Structural Feature |
---|---|---|---|---|
4,4'-Methylenedianiline | 198.29 | Slight | 89–91 | -CH₂- bridge |
Benzidine | 184.24 | Insoluble | 128 | Biphenyl linkage |
MOCA | 267.16 | Insoluble | 109–112 | -CH₂- bridge + Cl substituents |
DDS | 248.30 | Insoluble | 175–181 | -SO₂- bridge |
Table 2: Reactivity in Epoxy Curing
Compound | Reactivity (Relative to MDA) | Reactivity Ratio (k₂/k₁)* | Key Application |
---|---|---|---|
MDA | 1.00 | 0.65 | General-purpose resins |
MDEA | 0.75 | 0.65 | High-durability coatings |
DDS | 0.50 | 0.45 | Aerospace composites |
MCDEA | 0.25 | 0.65 | Specialty elastomers |
*Ratio of secondary (k₂) to primary (k₁) amine reactivity .
Table 3: Toxicity and Regulatory Status
Compound | IARC Classification | Key Health Risks | Occupational Exposure Limits (ppm) |
---|---|---|---|
This compound | 2B (Possible) | Hepatotoxicity, mutagenicity | 0.01 (OSHA) |
Benzidine | 1 (Confirmed) | Bladder cancer | Banned in most countries |
MOCA | 2A (Probable) | Bladder/liver tumors | 0.003 (NIOSH) |
DDS | N/A | Hypersensitivity, skin irritation | Not established |
Key Research Findings
- Metabolism and Mutagenicity : MDA is metabolized via cytochrome P-450 into reactive intermediates, forming DNA and hemoglobin adducts . Unlike MOCA, MDA requires metabolic activation to exhibit mutagenicity in Salmonella assays .
- Polymer Applications : MDA’s high reactivity (-CH₂- bridge) enables rapid epoxy curing, but derivatives like MCDEA (with chloro and ethyl groups) are preferred for flame-retardant materials .
- Environmental Fate : MDA adheres to sediments in aquatic environments and degrades microbially, though its persistence in occupational settings (e.g., polyurethane dust) remains a concern .
Biological Activity
4,4'-Methylenedianiline (MDA) is a chemical compound with significant biological activity, particularly concerning its toxicity and potential health effects. This article reviews the biological activity of MDA, focusing on its pharmacokinetics, toxicological profiles, and relevant studies that highlight its effects on human health and animal models.
This compound is an aromatic amine commonly used in the synthesis of polyurethanes and other polymers. Its chemical structure is represented as:
MDA can be synthesized through various methods, often involving the reaction of aniline derivatives. It is crucial to note that MDA can also be released as a degradation product from polyurethane materials used in medical devices .
Acute and Chronic Toxicity
MDA has been classified as a mutagen and carcinogen based on various studies. In animal models, it has shown hepatotoxicity and has been linked to respiratory allergies in humans. Notably, exposure to MDA has resulted in acute toxic hepatitis in workers exposed through skin contact or inhalation .
- Acute Effects : Symptoms have included febrile illness with jaundice, and in severe cases, acute myocardiopathy was reported following massive exposure .
- Chronic Effects : Long-term exposure studies have indicated potential carcinogenic effects, particularly in male mice where higher incidences of tumors were observed .
Case Studies
- Occupational Exposure : A study documented cases of acute hepatitis in workers who had significant contact with MDA. Biopsies revealed portal inflammation and cholestasis, with all patients recovering within weeks .
- Animal Studies : In a 103-week study involving F344/N rats and B6C3F1 mice, MDA was administered through drinking water at varying concentrations. The results indicated a dose-dependent increase in tumor incidence among male mice .
Pharmacokinetics
A physiologically based pharmacokinetic (PBPK) model has been developed to understand how MDA is absorbed, distributed, metabolized, and excreted in humans. This model suggests that patients exposed to MDA from medical devices could accumulate low levels of the compound over time .
- Distribution : MDA primarily accumulates in the liver and kidneys.
- Metabolism : The metabolism of MDA involves several pathways, leading to various metabolites that may also possess biological activity.
Antioxidant and Antimicrobial Activities
Recent studies have explored the synthesis of new derivatives of MDA with potential antioxidant and antimicrobial properties. These derivatives were evaluated for their ability to scavenge free radicals and inhibit microbial growth using disk diffusion methods . The results indicated that certain modifications to the MDA structure could enhance its biological activity.
Compound Type | Antioxidant Activity | Antimicrobial Activity |
---|---|---|
N,N'-(dialkoyl/diaroyl)-MDA | Moderate (DPPH scavenging) | Effective against various pathogens |
Q & A
Basic Research Questions
Q. What are the primary routes of occupational exposure to MDA, and how can they be monitored in research settings?
Occupational exposure to MDA occurs via inhalation of aerosols/dust or dermal contact during its use in epoxy resins, polyurethane production, or industrial casting . Methodological monitoring involves:
- Air sampling : Use acid-impregnated glass fiber filters or silica gel tubes to capture vapor and particulate phases .
- Biological monitoring : Urine analysis via GC or HPLC with derivatization (e.g., pentafluoropropionic anhydride) to detect MDA and metabolites (e.g., N-acetyl-MDA) .
- Skin patches : Quantify dermal absorption using solvent extraction and solid-phase purification .
Table 1: Analytical Methods for MDA Detection
Q. What are the key toxicological endpoints of MDA in humans and animals?
MDA primarily targets the liver (hepatotoxicity) and skin (irritation) . Chronic exposure in rats and mice induces thyroid/liver tumors (follicular-cell carcinomas) and adrenal pheochromocytomas . Human data are limited but suggest liver damage from accidental ingestion . Mechanistic studies highlight:
- Metabolic activation : Acetylation to N-acetyl-MDA, a potential carcinogen .
- DNA adduct formation : Observed in exposed workers, though direct genotoxicity evidence is inconclusive .
Q. How does MDA persist in environmental matrices, and what factors influence its bioavailability?
MDA binds strongly to soil particles (low groundwater mobility) and degrades microbially in 10–40 days . Bioavailability increases in acidic conditions due to its weak base properties . No significant bioaccumulation is reported in aquatic organisms, though data gaps exist for terrestrial food chains .
Advanced Research Questions
Q. How do conflicting data on MDA’s carcinogenicity impact risk assessment, and what methodologies resolve these contradictions?
While IARC classifies MDA as possibly carcinogenic to humans (Group 2B) , rodent studies show species-specific outcomes (e.g., thyroid tumors in rats vs. liver carcinomas in mice) . Key methodological considerations:
- Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences between species.
- Biomarker validation : Quantify hemoglobin adducts (e.g., N-acetyl-MDA) as long-term exposure markers .
- Epidemiological gaps : Prioritize cohort studies in high-exposure industries (epoxy resin manufacturing) .
Q. What advanced analytical techniques improve sensitivity and specificity for MDA metabolites in complex matrices?
- High-resolution mass spectrometry (HRMS) : Enhances detection of trace metabolites (e.g., hydroxylated derivatives) in urine .
- Immunoaffinity cleanup : Reduces matrix interference in blood/serum analysis .
- Microextraction by packed sorbent (MEPS) : Minimizes sample volume requirements for occupational monitoring .
Table 2: Metabolites of Toxicological Interest
Metabolite | Matrix | Detection Method | Significance |
---|---|---|---|
N-Acetyl-MDA | Urine/Blood | GC-MS | Primary biomarker, carcinogenic potential |
MDA-hemoglobin adducts | Blood | HPLC-ECD | Long-term exposure indicator |
Q. How can computational models address data gaps in MDA’s environmental fate and human bioavailability?
- QSAR modeling : Predict soil sorption coefficients (Koc) and biodegradation rates under varying pH .
- In silico toxicokinetics : Simulate dermal absorption kinetics using partition coefficients (log P) and molecular dynamics .
- Exposure reconstruction : Integrate air/soil monitoring data with biomonitoring to estimate lifetime risk near waste sites .
Q. Contradictions and Research Priorities
- Bioaccumulation uncertainty : While MDA shows low bioconcentration in aquatic systems (log Kow = 1.94), terrestrial food chain data are absent .
- Metabolic pathways : Acetylation vs. oxidation routes may explain species-specific carcinogenicity .
- Regulatory disparities : OSHA’s permissible exposure limit (0.081 mg/m³) conflicts with NIOSH’s stricter recommendation (0.03 mg/m³) .
Recommendations :
Standardize metabolite quantification across labs using isotope dilution .
Investigate epigenetic effects (e.g., DNA methylation) in chronic exposure models.
Develop remediation strategies leveraging MDA’s photolytic degradation in surface waters .
Properties
IUPAC Name |
4-[(4-aminophenyl)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2 | |
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InChI Key |
YBRVSVVVWCFQMG-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N | |
Source | PubChem | |
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Molecular Formula |
C13H14N2, Array | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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Record name | 4,4'-METHYLENEDIANILINE | |
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Related CAS |
25168-39-2, Array | |
Record name | Benzenamine, 4,4′-methylenebis-, homopolymer | |
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Record name | 4,4'-Methylenedianiline | |
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DSSTOX Substance ID |
DTXSID6022422 | |
Record name | 4,4'-Diaminobiphenyl methane | |
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Molecular Weight |
198.26 g/mol | |
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Physical Description |
4,4'-diaminodiphenylmethane appears as a tan flake or lump solid with a faint fishlike odor. May be toxic by inhalation or ingestion, and may be irritating to skin. Insoluble in water., Dry Powder; Other Solid; Pellets or Large Crystals, Pale-brown, crystalline solid with a faint, amine-like odor; [NIOSH], Solid, COLOURLESS-TO-PALE-YELLOW FLAKES WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR., Pale-brown, crystalline solid with a faint, amine-like odor. | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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Record name | Benzenamine, 4,4'-methylenebis- | |
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Record name | 4,4'-Methylenedianiline | |
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Record name | 4,4'-Methylenedianiline | |
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Record name | 4,4'-METHYLENEDIANILINE | |
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Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
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Record name | 4,4'-Methylenedianiline | |
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Boiling Point |
748 to 750 °F at 768 mmHg (NTP, 1992), 398 °C, BP: 257 °C at 18 mm Hg; 249-253 °C at 15 mm Hg; 232 °C at 9 mm Hg, at 102kPa: 398-399 °C, 748 °F | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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Record name | 4,4'-METHYLENEDIANILINE | |
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Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
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Record name | 4,4'-Methylenedianiline | |
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URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
430 °F (NTP, 1992), 220 °C, 428 °F (220 °C) (closed cup), 220 °C c.c., 430 °F, 374 °F | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3080 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4,4'-Methylenedianiline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/276 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4,4'-METHYLENEDIANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/24 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4,4'-Methylenedianiline | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Slightly sol in cold water. Very sol in alcohol, benzene, ether, Solubility (g/100mL solvent at 25 °C): 273.0 in acetone; 9.0 in benzene; 0.7 in carbon tetrachloride; 9.5 in ethyl ether; 143.0 in methanol; 0.1 in water, In water, 1.00X10+3 mg/L at 25 °C, 1 mg/mL at 25 °C, Solubility in water: poor, 0.1% | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3080 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4,4'-Methylenedianiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4,4'-METHYLENEDIANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4,4'-Methylenedianiline | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.15 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.070 g/mL at 103 °C, 0.5 g/cm³, 1.15, 1.06 (Liquid at 212 °F) | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3080 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4,4'-METHYLENEDIANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/24 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4,4'-Methylenedianiline | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.8 (Air = 1), 6.8 | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3080 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/24 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1e-07 mmHg at 77 °F (calculated) (NTP, 1992), 0.0000002 [mmHg], 2.03X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 197 °C: 133, 0.0000002 mmHg at 77 °F, (77 °F): 0.0000002 mmHg | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3080 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4,4'-Methylenedianiline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/276 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4,4'-METHYLENEDIANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/24 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4,4'-Methylenedianiline | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
2,4-diaminodiphenylmethane isomer, up to 3% | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water or benzene, Tan flakes, lumps, or pearly leaflets from benzene, Plates or needles (water); plates (benzene), Light-brown crystals, Light tan to white crystalline solid | |
CAS No. |
101-77-9, 1219795-26-2 | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3080 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4,4-Diaminodiphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Methylenedianiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Methylenedianiline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4,4'-methylenebis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Diaminobiphenyl methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenedianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-METHYLENEDIANILINE-2,2',6,6',N,N,N',N'-D8, 98 ATOM % D, 98% CP | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-METHYLENEDIANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG5LL7OBZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4,4'-Methylenedianiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4,4'-METHYLENEDIANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/24 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Aniline, 4,4'-methylenedi- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/BY52C768.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
197 to 198 °F (NTP, 1992), 92.5 °C, 91.5-92 °C, 198 °F | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3080 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4,4'-Methylenedianiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4,4'-METHYLENEDIANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/24 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4,4'-Methylenedianiline | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.